molecular formula C11H14O2 B1276945 1-(3-Isopropoxyphenyl)ethanone CAS No. 114590-73-7

1-(3-Isopropoxyphenyl)ethanone

Cat. No.: B1276945
CAS No.: 114590-73-7
M. Wt: 178.23 g/mol
InChI Key: PFAYDCNYNRMAPO-UHFFFAOYSA-N
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Description

1-(3-Isopropoxyphenyl)ethanone is an organic compound with the molecular formula C11H14O2. It is characterized by the presence of an ethanone group attached to a phenyl ring substituted with an isopropoxy group at the third position. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Isopropoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-isopropoxybenzaldehyde with a suitable acetylating agent under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving purification and isolation .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Isopropoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

1-(3-Isopropoxyphenyl)ethanone has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Isopropoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and chemical syntheses. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(3-Isopropoxyphenyl)ethanone is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(3-propan-2-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAYDCNYNRMAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409146
Record name 1-(3-isopropoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114590-73-7
Record name 1-(3-isopropoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(3-Hydroxyphenyl)ethanone (1.36 g, 10 mmol) was dissolved in acetone (50 mL) and potassium carbonate (2.76 g, 20 mmol) and 1-methylethyl iodide (1.5 mL, 15 mmol) were added sequentially, and the mixture was stirred at 70° C. overnight. The reaction solution was filtered, washed with acetone and concentrated in vacuo. The obtained residue was added water and ethyl acetate, and extracted with ethyl acetate. The organic layer was washed with 1N aqueous solution of sodium hydroxide and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. 1-(3-(1-methylethoxy)-phenyl)ethanone (1.67 g (yield 94%)) was obtained as a yellow oil.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(3-Hydroxyphenyl)ethanone (1.36 g, 10 mmol) was dissolved in acetone (50 mL), and the resultant mixture was sequentially added with potassium carbonate (2.76 g, 20 mmol) and 1-methylethyl iodide (1.5 mL, 15 mmol), and stirred at 70° C. overnight. The reaction solution was filtered, washed with acetone, and concentrated in vacuo. The resultant residue was added with water and ethyl acetate and extracted with ethyl acetate. The organic layer was washed with 1N aqueous solution of sodium hydroxide and brine, dried using anhydrous sodium sulfate, and concentrated in vacuo. 1-(3-(1-methylethoxy)phenyl)ethanone (1.67 g, yield 94%) was obtained as a yellow oil.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.76 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two

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